
2,4,4-Trimethyl-1-pentene
Overview
Description
2,4,4-Trimethyl-1-pentene is an acyclic alkene composed of a mixture of this compound and 2,4,4-trimethyl-2-pentene. It is a colorless liquid with a petroleum-like odor and is less dense than water . This compound is primarily used in the manufacture of other chemicals and has significant industrial value .
Preparation Methods
2,4,4-Trimethyl-1-pentene is typically synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, often in the presence of acid or metal catalysts . The industrial production process includes several steps:
Raw Material Pretreatment: Purifying and drying isobutylene to ensure its purity and moisture content meet the reaction requirements.
Reaction: Introducing pretreated isobutylene into a reactor where the olefin complex decomposition reaction occurs under the action of a catalyst.
Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.
Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.
Chemical Reactions Analysis
Isomerization
2,4,4-Trimethyl-1-pentene (TMP1) can undergo isomerization to form 2,4,4-trimethyl-2-pentene (TMP2) .
Reaction Equilibrium: In the thermodynamic equilibrium, this compound is favored over 2,4,4-trimethyl-2-pentene. This is attributed to the steric tension caused by the bulky substituents in 2,4,4-trimethyl-2-pentene, making it less stable than this compound .
Thermodynamic Data: Experimental data from the isomerization reaction of this compound to 2,4,4-trimethyl-2-pentene shows a reaction enthalpy of 3.51 ± 0.03 kJ mol-1, indicating an endothermic reaction, and a reaction entropy of −0.47 ± 0.10 J mol-1 K-1 .
Hydrocracking
Hydrocracking of this compound is employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts .
Oxidation
Liquid phase oxidation of this compound with molecular oxygen can produce epoxides and hydrogen peroxides .
Reactions with Hydrogen
This compound can react with hydrogen (H2) to form octane (C8H18) .
The heat of reaction (ΔrH°) for this reaction has been experimentally determined using calorimetry (Chyd) under different conditions :
Quantity | Value (kJ/mol) | Phase | Solvent | Reference |
---|---|---|---|---|
Δ<sub>r</sub>H° | -107 | Liquid | Acetic acid | Turner, Nettleton, et al., 1958 |
Δ<sub>r</sub>H° | -112.9 ± 0.3 | Gas | Dolliver, Gresham, et al., 1937 | |
Δ<sub>r</sub>H° | -119.6 ± 3.3 | Liquid | Crawford and Parks, 1936 |
Reactions with Radicals
The calculation of rate constants of addition and abstraction reactions of this compound with H and O(3P) have been conducted using computational methods .
Addition Reactions: A radical added into the terminal carbon dominates the addition reactions .
Combustion
This compound is used in combustion studies to understand its ignition characteristics and reactivity in fuel blends .
Reactivity
This compound may react vigorously with strong oxidizing agents . It may also react exothermically with reducing agents to release hydrogen gas .
Scientific Research Applications
Chemical Properties and Production
2,4,4-Trimethyl-1-pentene (CAS No. 107-39-1) is characterized by its molecular formula and a boiling point of approximately 101–102 °C. It is primarily produced through the dimerization of isobutylene and can be synthesized via various methods, including the use of sulfuric acid as a catalyst in closed systems, yielding high purity and efficiency .
Chemical Intermediate
This compound is widely used as a chemical intermediate in the production of:
- Surfactants : Used in detergents and emulsifiers.
- Plasticizers : Enhances flexibility in plastics.
- Rubber Chemicals : Acts as a tackifier in synthetic rubber formulations .
Synthesis of Other Compounds
This compound serves as a precursor for synthesizing various other chemicals:
- p-Octylphenol : A key ingredient in the production of antioxidants and surfactants.
- Isononyl Alcohol : Utilized in plasticizers and lubricants .
Fuel Additives
This compound is employed as a fuel additive to enhance the performance characteristics of fuels. Its properties improve combustion efficiency and reduce emissions when blended with conventional fuels .
Case Study 1: Production Efficiency
A method developed for synthesizing this compound demonstrated a yield exceeding 95% using tert-butanol or isobutanol as raw materials under controlled conditions. This method significantly reduces production costs while maintaining high purity levels .
Case Study 2: Hydrocracking Investigations
Research involving hydrocracking of this compound has been conducted to assess the catalytic performance of sulfided CoMo catalysts. The results indicated that this compound can effectively serve as a model reactant for evaluating catalytic functionalities in hydrocarbon processing .
Data Summary Table
Application | Description | Key Benefits |
---|---|---|
Chemical Intermediate | Precursor for surfactants and plasticizers | Versatile use in multiple industries |
Synthesis of p-Octylphenol | Essential for antioxidants and surfactants | Improves product stability |
Fuel Additives | Enhances fuel performance | Increases combustion efficiency |
Hydrocracking | Model reactant for catalytic studies | Evaluates catalyst efficiency |
Mechanism of Action
2,4,4-Trimethyl-1-pentene exerts its effects through its reactivity with various chemical agents. It is an acyclic alkene that can undergo hydrogenation and isomerization reactions, often catalyzed by ion-exchange resins or metal catalysts . The molecular targets and pathways involved include the formation of olefinic complexes and the release of hydrogen gas during reduction reactions .
Comparison with Similar Compounds
2,4,4-Trimethyl-1-pentene is similar to other alkenes such as isobutylene, 1-octene, and 2,4,4-trimethylpentene. its unique composition of this compound and 2,4,4-trimethyl-2-pentene sets it apart . Isobutylene, for instance, is a four-carbon branched alkene used in the production of various products, including isooctane and methacrolein . This compound’s specific isomeric forms and its applications in alternate diesel fuel and single-cylinder engine fuel highlight its uniqueness .
Q & A
Basic Research Questions
Q. How can researchers separate 2,4,4-trimethyl-1-pentene from its structural isomer, 2,4,4-trimethyl-2-pentene, in mixtures?
Methodological Answer: Separation of these isomers is challenging due to similar boiling points (~101°C for this compound and ~104°C for 2,4,4-trimethyl-2-pentene). Use fractional distillation with high-precision columns (e.g., spinning-band columns) or gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol). For preparative-scale separation, isomerization equilibrium studies suggest using acid catalysts (e.g., sulfonic acid resins) to shift equilibrium toward the desired isomer, followed by distillation .
Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to distinguish between terminal (1-pentene) and internal (2-pentene) double bonds.
- Infrared (IR) Spectroscopy: C=C stretching vibrations (1640–1680 cm) vary with substitution patterns.
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data .
- Purity: Measure using GC with flame ionization detection (FID) and confirm via boiling point consistency (±1°C deviation).
Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?
Methodological Answer: Use static or dynamic calorimetry. For example:
- Static Method: Measure vapor pressure at multiple temperatures (e.g., 282–330 K) and apply the Clausius-Clapeyron equation to calculate .
- Dynamic Method: Use differential scanning calorimetry (DSC) for direct measurement.
Reported values range from 7.04–7.36 kcal/mol, with deviations attributed to experimental conditions .
Advanced Research Questions
Q. What are the dominant reaction pathways and rate constants for ozonolysis of this compound under ambient conditions?
Methodological Answer: Ozonolysis studies in flow reactors at 297 ± 2 K show:
- Primary Pathway: Formation of carbonyl oxides (Criegee intermediates) and secondary organic aerosols (SOAs).
- Rate Constant: = cm molecule s, measured via laser-induced fluorescence (LIF) or mass spectrometry.
- Experimental Design: Control humidity and pressure to mimic atmospheric conditions. Compare with computational models (e.g., MCM v3.3.1) to validate mechanisms .
Q. How does this compound influence combustion kinetics in fuel blends, and what are its octane-enhancing mechanisms?
Methodological Answer: In engine studies (e.g., Cooperative Fuel Research engines):
- Knock Resistance: High branching increases research octane number (RON) by delaying autoignition.
- Kinetic Modeling: Use detailed mechanisms (e.g., LLNL’s iso-alkane model) to simulate low-temperature oxidation pathways. Key intermediates include peroxy radicals and ketohydroperoxides.
- Emissions: Monitor aldehydes and unburned hydrocarbons via FTIR spectroscopy .
Q. How can computational methods resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Methodological Answer: Discrepancies arise from experimental methods (e.g., calorimetry vs. group additivity).
- Validation Steps:
- Perform high-level quantum calculations (e.g., G4 or CCSD(T)/CBS) to predict .
- Compare with experimental data from combustion calorimetry or reaction equilibrium studies.
- Use statistical error analysis to identify systematic biases.
Current estimates range from to kJ/mol, requiring harmonization via benchmark studies .
Q. What are the environmental persistence and bioaccumulation risks of this compound?
Methodological Answer:
- Persistence: Assess via OECD 301 biodegradability tests. Data indicate slow degradation (MITI test: <10% in 28 days).
- Bioaccumulation: Calculate log (experimental: 4.55) and bioconcentration factor (BCF = 630 in fish).
- Mitigation: Use QSAR models to predict degradation products and prioritize lab testing for metabolites .
Properties
CAS No. |
25167-70-8 |
---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |
InChI Key |
ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C)(C)C |
Canonical SMILES |
CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |
boiling_point |
214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |
Color/Form |
Colorless liquid |
density |
0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |
flash_point |
35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |
melting_point |
-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |
Key on ui other cas no. |
107-39-1 25167-70-8 107-40-4 |
physical_description |
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |
Pictograms |
Flammable; Environmental Hazard |
solubility |
Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |
Synonyms |
diisobutylene |
vapor_density |
3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |
vapor_pressure |
82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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